molecular formula C14H19NO2 B15237186 (R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Cat. No.: B15237186
M. Wt: 233.31 g/mol
InChI Key: NVRZEXMPKVQLKD-CYBMUJFWSA-N
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Description

®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a propanone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the pyrrolidine derivative with the phenylpropanone moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding assays. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound, with similar but distinct biological activities.

    1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)ethanone: A structurally related compound with a different carbonyl group.

    1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)butan-1-one: Another analog with an extended carbon chain.

Uniqueness

®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one stands out due to its specific chiral configuration, which imparts unique biological and chemical properties. Its ability to interact with chiral environments in biological systems makes it particularly valuable in research and therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m1/s1

InChI Key

NVRZEXMPKVQLKD-CYBMUJFWSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2CO

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2CO

Origin of Product

United States

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